molecular formula C33H31N5O4S B12022741 N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B12022741
M. Wt: 593.7 g/mol
InChI Key: UXOVPGGLUDYKHL-QXUDOOCXSA-N
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Description

N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that features a unique combination of functional groups, including a benzyloxy group, a methoxyphenyl group, and a triazole ring. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

The synthesis of N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the key intermediates, such as the benzyloxy and methoxyphenyl derivatives, followed by their coupling with the triazole ring. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions applied .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it is studied for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence .

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

When compared to similar compounds, N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide stands out due to its unique combination of functional groups and structural features. Similar compounds may include other hydrazide derivatives or triazole-containing molecules, but the specific arrangement of benzyloxy, methoxyphenyl, and triazole groups in this compound provides distinct chemical and biological properties .

Properties

Molecular Formula

C33H31N5O4S

Molecular Weight

593.7 g/mol

IUPAC Name

N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C33H31N5O4S/c1-23-9-14-27(15-10-23)38-32(26-12-16-28(40-2)17-13-26)36-37-33(38)43-22-31(39)35-34-20-25-11-18-29(30(19-25)41-3)42-21-24-7-5-4-6-8-24/h4-20H,21-22H2,1-3H3,(H,35,39)/b34-20+

InChI Key

UXOVPGGLUDYKHL-QXUDOOCXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C5=CC=C(C=C5)OC

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

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